molecular formula C10H13ClNO4PS B12302044 Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester CAS No. 3563-52-8

Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester

Cat. No.: B12302044
CAS No.: 3563-52-8
M. Wt: 309.71 g/mol
InChI Key: KOYZGOINJGYTFY-UHFFFAOYSA-N
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Description

Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester is a chemical compound known for its diverse applications in various fields. It is characterized by its unique molecular structure, which includes a phosphonothioic acid core with ethyl and 2-chloro-4-nitrophenyl ester groups attached. This compound is often utilized in scientific research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester typically involves the reaction of phosphonothioic acid derivatives with ethyl and 2-chloro-4-nitrophenyl ester groups. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of reagents and the use of advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonothioic acid derivatives with altered functional groups.

Scientific Research Applications

Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester exerts its effects involves the inhibition of specific enzymes or the interaction with molecular targets. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. This mechanism is particularly relevant in its use as an enzyme inhibitor in biological research.

Comparison with Similar Compounds

Similar Compounds

    Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester: Similar in structure but with a phenyl group instead of a 2-chloro-4-nitrophenyl group.

    Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Another related compound with different ester groups.

Uniqueness

Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where precise chemical behavior is required.

Properties

CAS No.

3563-52-8

Molecular Formula

C10H13ClNO4PS

Molecular Weight

309.71 g/mol

IUPAC Name

(2-chloro-4-nitrophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H13ClNO4PS/c1-3-15-17(18,4-2)16-10-6-5-8(12(13)14)7-9(10)11/h5-7H,3-4H2,1-2H3

InChI Key

KOYZGOINJGYTFY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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